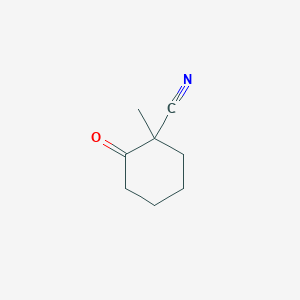
Methyl 2-pentanoylbenzoate
Descripción general
Descripción
“Methyl 2-pentanoylbenzoate” is a chemical compound with the molecular formula C13H16O3 . It has an average mass of 220.264 Da and a monoisotopic mass of 220.109940 Da . The molecule contains a total of 32 atoms, including 16 Hydrogen atoms, 13 Carbon atoms, and 3 Oxygen atoms .
Molecular Structure Analysis
“this compound” has a molecular structure represented by the formula C13H16O3 . It has an average mass of 220.264 Da and a monoisotopic mass of 220.109940 Da . The molecule consists of 16 Hydrogen atoms, 13 Carbon atoms, and 3 Oxygen atoms .Physical And Chemical Properties Analysis
“this compound” has a molecular formula of C13H16O3 . It has an average mass of 220.264 Da and a monoisotopic mass of 220.109940 Da . More detailed physical and chemical properties are not clearly documented in the available resources.Aplicaciones Científicas De Investigación
Nanoparticle Carrier Systems in Agriculture
Methyl 2-pentanoylbenzoate, a compound related to Methyl 2-benzimidazole carbamate (MBC), has applications in agriculture, particularly in the development of nanoparticle carrier systems for fungicides. Research by Campos et al. (2015) highlights the use of solid lipid nanoparticles and polymeric nanocapsules as carriers for fungicides like MBC. These systems offer benefits like improved release profiles, reduced environmental toxicity, and enhanced transfer to the action site (Campos et al., 2015).
Synthesis and Derivatives
Barrett et al. (1981) describe the synthesis of various derivatives of methyl 2,4-dihydroxy-6-pentylbenzoate, a compound structurally related to this compound. Their work involves condensation reactions and provides a basis for creating various alkyl β-resorcylate derivatives, showcasing the compound's versatility in synthetic chemistry (Barrett, Morris, & Barton, 1981).
Microbial Fermentation and Biofuel Applications
In the context of biofuel production, Cann and Liao (2009) discuss pentanol isomers like 2-methyl-1-butanol, which have similarities to this compound. These compounds are potential biofuels, and their production via engineered microorganisms demonstrates the application of this compound-related compounds in renewable energy sources (Cann & Liao, 2009).
Molecular Interactions and Dielectric Properties
Begum et al. (2016) investigated the molecular interactions of alkylbenzoates, structurally related to this compound, with pentanol isomers. Their study using dielectric relaxation spectroscopy revealed insights into the molecular behavior of these compounds in solutions, highlighting their potential in understanding molecular associations in various solvents (Begum, Vardhan, Chaudhary, & Subramanian, 2016).
Applications in Combustion and Flame Studies
Research on the combustion of pentanol isomers, including studies by Serinyel et al. (2014) and Park et al. (2015), provides insight into the combustion characteristics of compounds related to this compound. These studies contribute to understanding the combustion behavior of larger alcohols, which is crucial in the development of biofuels and combustion engines (Serinyel et al., 2014); (Park et al., 2015).
Propiedades
IUPAC Name |
methyl 2-pentanoylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-3-4-9-12(14)10-7-5-6-8-11(10)13(15)16-2/h5-8H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUYJWKFWYJIOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=C1C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40454689 | |
| Record name | Benzoic acid, 2-(1-oxopentyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64624-87-9 | |
| Record name | Benzoic acid, 2-(1-oxopentyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40454689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(3-Benzo[1,3]dioxol-5-ylmethyl-3H-imidazol-4-YL)-methanol](/img/structure/B1625070.png)


![(3S,5S,8R,9S,10S,13S,14S,17S)-16,16-Dideuterio-10,13-dimethyl-17-(trideuteriomethyl)-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1625073.png)



